2-Phenoxycyclopropanecarboxylic acid
Description
2-Phenoxycyclopropanecarboxylic acid is a cyclopropane derivative featuring a phenoxy group (–OPh) and a carboxylic acid (–COOH) group attached to adjacent carbon atoms of the cyclopropane ring. Cyclopropane rings impart unique strain and reactivity, while substituents influence electronic, steric, and solubility characteristics. Below, we systematically compare this compound with its closest analogs using data from diverse sources.
Properties
CAS No. |
7252-94-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-phenoxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) |
InChI Key |
WGMCPVXHOXJEHO-UHFFFAOYSA-N |
SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)O |
Other CAS No. |
7252-94-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key structural differences arise from substituents on the aromatic ring and cyclopropane backbone:
Notes:
- The phenoxy group in the target compound introduces both steric bulk and electron-withdrawing effects, likely increasing acidity compared to the phenyl analog .
- Trifluoromethyl groups significantly lower pKa (e.g., pKa ~4.4 for fluorinated analogs ), suggesting the target compound’s acidity would lie between phenyl (pKa ~4.8–5.0) and CF₃-substituted derivatives.
Physicochemical Properties
Acidity and Solubility
Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the deprotonated carboxylate:
Q & A
Q. What are the recommended methods for synthesizing 2-Phenoxycyclopropanecarboxylic acid?
Synthesis typically involves cyclopropanation reactions, such as the use of a Simmons-Smith reagent or transition-metal-catalyzed approaches. Key steps include:
- Ring-closing strategies : Cyclopropane rings can be formed via intramolecular coupling of allylic or propargylic precursors.
- Stereochemical control : Chiral auxiliaries or catalysts may be required to achieve specific stereoisomers (e.g., cis vs. trans configurations) .
- Carboxylic acid functionalization : Post-cyclopropanation oxidation or hydrolysis of ester intermediates (e.g., methyl esters) is often employed to introduce the carboxylic acid group .
Q. What analytical techniques are critical for characterizing 2-Phenoxycyclopropanecarboxylic acid?
- NMR spectroscopy : H and C NMR are essential for confirming the cyclopropane ring and phenoxy substituent positions. H NMR can distinguish cis/trans isomers via coupling constants .
- X-ray crystallography : Resolves stereochemical ambiguity and provides precise bond-length/angle data for structural validation .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for derivatives .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Ventilation : Local exhaust ventilation is required to minimize inhalation of dust or vapors .
- Decontamination : Use wet methods or HEPA-filter vacuums for spills; avoid dry sweeping .
Advanced Research Questions
Q. How does stereochemistry (cis vs. trans) influence the biological activity of 2-Phenoxycyclopropanecarboxylic acid?
Stereochemistry can drastically alter binding affinity in biological systems. For example:
- Cis isomers may exhibit higher rigidity, enhancing interactions with enzyme active sites.
- Trans isomers might reduce steric hindrance in hydrophobic pockets.
Methodological approach : - Synthesize enantiomerically pure isomers via chiral catalysts or resolution techniques.
- Compare IC values in enzyme inhibition assays or binding studies (e.g., SPR or ITC) .
Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?
Contradictions in stability studies often arise from differences in solvent systems or impurities. To resolve this:
- Controlled stability assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS at timed intervals.
- Identify degradation products : Use mass spectrometry to detect hydrolysis byproducts (e.g., ring-opened derivatives) .
- Cross-validate protocols : Compare results across labs using standardized buffers and analytical methods .
Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?
- Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.
- Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin-based formulations to enhance bioavailability .
- Pro-drug approaches : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) for improved membrane permeability .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cyclooxygenase or kinases).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity data to prioritize synthesis targets .
Methodological Notes for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
